molecular formula C11H15N3O4 B13645195 Methyl 1-((5,8-dioxaspiro[3.4]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate

Methyl 1-((5,8-dioxaspiro[3.4]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13645195
M. Wt: 253.25 g/mol
InChI Key: CKTNFWRVPJNXSN-UHFFFAOYSA-N
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Description

Methyl 1-((5,8-dioxaspiro[34]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((5,8-dioxaspiro[3.4]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by esterification to introduce the methyl carboxylate group. The spirocyclic structure is often introduced through a spirocyclization reaction involving a diol and a suitable electrophile .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((5,8-dioxaspiro[3.4]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and reaction time to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Methyl 1-((5,8-dioxaspiro[3.4]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-((5,8-dioxaspiro[3.4]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding or π-π interactions, while the spirocyclic structure may enhance binding affinity or specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-((5,8-dioxaspiro[3.4]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of its spirocyclic structure and triazole ring.

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

methyl 1-(5,8-dioxaspiro[3.4]octan-2-ylmethyl)triazole-4-carboxylate

InChI

InChI=1S/C11H15N3O4/c1-16-10(15)9-7-14(13-12-9)6-8-4-11(5-8)17-2-3-18-11/h7-8H,2-6H2,1H3

InChI Key

CKTNFWRVPJNXSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=N1)CC2CC3(C2)OCCO3

Origin of Product

United States

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